Erythromycin, 3''-O-demethyl- chemical structure and properties
Erythromycin, 3''-O-demethyl- chemical structure and properties
An In-Depth Technical Guide to Erythromycin C (3''-O-demethyl-erythromycin)
Authored by: Senior Application Scientist
Abstract
Erythromycin C, formally known as 3''-O-demethyl-erythromycin, is a naturally occurring macrolide antibiotic and a direct biosynthetic precursor to the more abundant and clinically prominent Erythromycin A. As a key intermediate and a common impurity in commercial erythromycin preparations, a thorough understanding of its chemical structure, physicochemical properties, and biological activity is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of Erythromycin C, including its structural elucidation, physicochemical characteristics, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for those working with erythromycin and its derivatives, offering both foundational knowledge and practical, field-proven insights.
Introduction to Erythromycin and its Derivatives
Erythromycins are a class of macrolide antibiotics produced by the soil bacterium Saccharopolyspora erythraea.[1] The archetypal member of this family, Erythromycin A, was discovered in 1952 and has since become a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies.[1] The macrolide structure is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] Erythromycins exert their bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[2]
The fermentation of S. erythraea yields a mixture of closely related erythromycin analogues, primarily Erythromycin A, B, and C.[3] While Erythromycin A is the major and most active component, Erythromycin C is a significant minor component that differs from Erythromycin A only by the absence of a methyl group on the 3''-hydroxyl of the cladinose sugar.[4] This seemingly minor structural modification has a notable impact on its biological activity, rendering it less potent than Erythromycin A.[5] Understanding the nuances of these structural differences is crucial for the development of novel macrolide antibiotics and for the quality control of erythromycin-based pharmaceuticals.
Chemical Structure and Properties of Erythromycin C
Chemical Structure
The chemical structure of Erythromycin C is depicted below. It consists of a 14-membered lactone ring (erythronolide A) to which two deoxysugars, L-cladinose and D-desosamine, are attached.[4] The key distinguishing feature of Erythromycin C is the free hydroxyl group at the 3''-position of the L-cladinose sugar, which is methylated in Erythromycin A.[4]
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IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[4]
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CAS Number: 1675-02-1[5]
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Molecular Formula: C₃₆H₆₅NO₁₃[5]
Physicochemical Properties
A summary of the key physicochemical properties of Erythromycin C is provided in the table below.
| Property | Value | Source(s) |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited solubility in water. | [5] |
| Predicted Density | 1.20±0.1 g/cm³ | [6] |
| Predicted Boiling Point | 815.2±65.0 °C | [6] |
| Predicted pKa | 13.49±0.70 | [6] |
Biological Activity and Mechanism of Action
Erythromycin C, like other macrolides, exhibits its antibacterial effect by targeting the bacterial ribosome.[2]
Antibacterial Spectrum and Potency
Erythromycin C is active against a range of Gram-positive and some Gram-negative bacteria.[5] However, its potency is significantly lower than that of Erythromycin A and B, reportedly being half as active or less.[5] The reduced activity is attributed to the structural difference at the 3''-position of the cladinose sugar. The presence of a relatively large proportion of the less active hemiacetal form in solution may also contribute to its lower antibacterial activity compared to Erythromycins A and B.[7]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for erythromycins is the inhibition of bacterial protein synthesis.[2] This is achieved through binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[8] This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[2]
The interaction of Erythromycin C with the 50S ribosomal subunit can be visualized as a multi-step process, as depicted in the following diagram:
Caption: Interaction of Erythromycin C with the 50S ribosomal subunit.
Experimental Protocols
Isolation and Purification of Erythromycin C from Fermentation Broth
Erythromycin C is typically isolated from the fermentation broth of Saccharopolyspora erythraea as a minor component alongside Erythromycin A and B.[3] The following protocol outlines a general procedure for its isolation and purification.
Rationale: This multi-step process leverages the physicochemical properties of erythromycins, such as their solubility in organic solvents and their differential affinities for chromatographic stationary phases, to separate Erythromycin C from other components of the fermentation broth.
Protocol:
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Fermentation Broth Extraction:
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Adjust the pH of the S. erythraea fermentation broth to a basic pH (e.g., pH 9.0-9.5) with a suitable base (e.g., NaOH).
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Extract the broth with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone.
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Separate the organic phase and concentrate it under reduced pressure to obtain a crude erythromycin mixture.
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Preliminary Purification:
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Dissolve the crude extract in an acidic aqueous solution to protonate the dimethylamino group of the erythromycins, rendering them water-soluble.
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Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., hexane) to remove nonpolar impurities.
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Adjust the pH of the aqueous phase back to basic to deprotonate the erythromycins and precipitate them out of solution or enable re-extraction into an organic solvent.
-
-
Chromatographic Separation:
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Dissolve the partially purified erythromycin mixture in a suitable mobile phase.
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Perform preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A suitable mobile phase could be a gradient of acetonitrile and an ammonium acetate buffer at a slightly alkaline pH (e.g., pH 7.0), with the column heated to an elevated temperature (e.g., 70°C) to improve peak shape.[9]
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Monitor the elution profile using a UV detector. The different erythromycin components will elute at different retention times, allowing for their separation.
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Collect the fractions corresponding to the Erythromycin C peak.
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Combine the Erythromycin C fractions and remove the solvent under reduced pressure to yield the purified compound.
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Characterization of Erythromycin C
Rationale: A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the isolated Erythromycin C.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve the purified Erythromycin C in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
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¹H NMR: Acquire the proton NMR spectrum. Key expected signals include those for the methyl groups, the anomeric protons of the sugars, and the protons of the macrolide ring.[7]
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¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the carbons of the sugars, and the carbons of the lactone ring.[7]
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[10]
4.2.2. Mass Spectrometry (MS)
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Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of erythromycins.
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Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of Erythromycin C (approximately 720.9).
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Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the parent ion. Characteristic fragmentation patterns for erythromycins include the loss of the sugar moieties. The fragmentation of Erythromycin C will show losses corresponding to the desosamine and cladinose sugars.[11]
4.2.3. High-Performance Liquid Chromatography (HPLC)
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Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and an ammonium acetate buffer (e.g., 0.2 M, pH 7.0) is effective for the separation of erythromycin analogues.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) can be used.
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Purity Assessment: The purity of the isolated Erythromycin C can be determined by calculating the peak area percentage from the HPLC chromatogram.
Conclusion
Erythromycin C, or 3''-O-demethyl-erythromycin, represents a fundamentally important molecule in the study of macrolide antibiotics. While possessing weaker antibacterial activity than its methylated counterpart, Erythromycin A, its role as a biosynthetic intermediate and a common impurity necessitates a detailed understanding of its properties and analysis. The protocols and data presented in this guide offer a robust framework for researchers to isolate, characterize, and study this compound, thereby facilitating further research into the structure-activity relationships of macrolide antibiotics and the development of novel therapeutic agents.
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